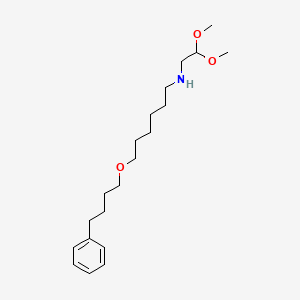
N-(2,2-dimethoxyethyl)-6-(4-phenylbutoxy)hexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,2-dimethoxyethyl)-6-(4-phenylbutoxy)hexan-1-amine” is a synthetic organic compound that belongs to the class of amines This compound is characterized by its unique structure, which includes a dimethoxyethyl group, a phenylbutoxy group, and a hexan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,2-dimethoxyethyl)-6-(4-phenylbutoxy)hexan-1-amine” typically involves multiple steps, including the formation of the hexan-1-amine backbone, the introduction of the dimethoxyethyl group, and the attachment of the phenylbutoxy group. Common synthetic routes may include:
Step 1: Formation of the hexan-1-amine backbone through the reaction of hexan-1-ol with ammonia or an amine source.
Step 2: Introduction of the dimethoxyethyl group via a nucleophilic substitution reaction using a suitable dimethoxyethyl halide.
Step 3: Attachment of the phenylbutoxy group through an etherification reaction using phenylbutanol and a suitable activating agent.
Industrial Production Methods
In an industrial setting, the production of “this compound” may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
“N-(2,2-dimethoxyethyl)-6-(4-phenylbutoxy)hexan-1-amine” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as acting as a drug candidate or a pharmacological tool.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of “N-(2,2-dimethoxyethyl)-6-(4-phenylbutoxy)hexan-1-amine” involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-dimethoxyethyl)-6-(4-phenylbutoxy)hexan-1-amine
- This compound analogs
- Other amine derivatives with similar structural features
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific and industrial fields.
Properties
Molecular Formula |
C20H35NO3 |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
N-(2,2-dimethoxyethyl)-6-(4-phenylbutoxy)hexan-1-amine |
InChI |
InChI=1S/C20H35NO3/c1-22-20(23-2)18-21-15-9-3-4-10-16-24-17-11-8-14-19-12-6-5-7-13-19/h5-7,12-13,20-21H,3-4,8-11,14-18H2,1-2H3 |
InChI Key |
HDFQPMPHPKFKKM-UHFFFAOYSA-N |
Canonical SMILES |
COC(CNCCCCCCOCCCCC1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


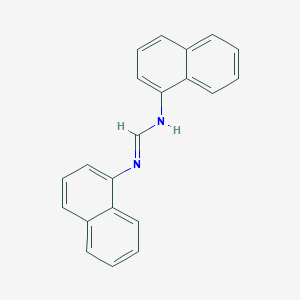



![N-(2-hydroxyethyl)-7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11830860.png)

![(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11830886.png)

![(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-Ethyl-7-hydroxy-17-((R)-4-hydroxybutan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B11830903.png)

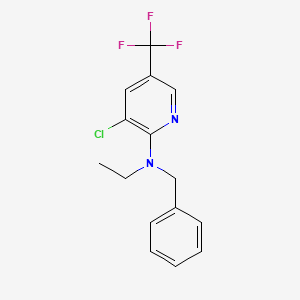
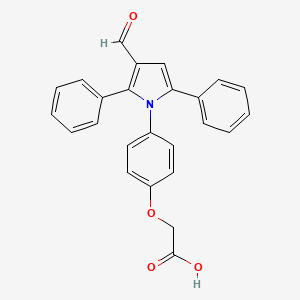
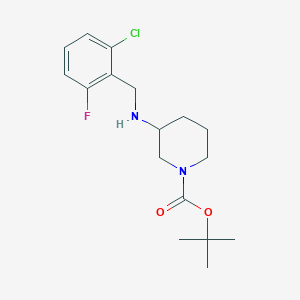
![propan-2-yl (5Z)-7-[(1R,2R,3R,5S)-5-hydroxy-3-(oxan-2-yloxy)-2-[(3R)-3-(oxan-2-yloxy)-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl]cyclopentyl]hept-5-enoate](/img/structure/B11830921.png)
